N-(4-chlorophenyl)benzenecarbothioamide

Description

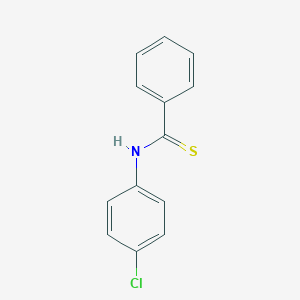

N-(4-Chlorophenyl)benzenecarbothioamide is a thiourea derivative characterized by a benzene ring substituted with a thioamide group (-C(=S)NH-) and a 4-chlorophenyl moiety. This structure imparts unique physicochemical and biological properties, making it a scaffold of interest in agrochemical and pharmaceutical research.

Properties

CAS No. |

5310-28-1 |

|---|---|

Molecular Formula |

C13H10ClNS |

Molecular Weight |

247.74 g/mol |

IUPAC Name |

N-(4-chlorophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10ClNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |

InChI Key |

QTQYTNZDYLXLPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)S |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Other CAS No. |

5310-28-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-(4-chlorophenyl)benzenecarbothioamide with key analogs:

Key Observations:

- Reactivity : The hydrazinecarbothioamide analog serves as a precursor for synthesizing 1,3,4-thiadiazoles, which demonstrate antifungal activity .

- Halogen Effects : In maleimide derivatives, the 4-chlorophenyl group shows comparable enzyme inhibitory activity (IC₅₀ ~7.24 μM) to other halogens (e.g., 4-iodophenyl, IC₅₀ ~4.34 μM), suggesting minimal electronic impact from halogen size in this context .

Insecticidal Activity

Pyridine-containing derivatives of this compound, such as compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), exhibit superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to commercial acetamiprid. This highlights the critical role of heterocyclic modifications in enhancing bioactivity .

Antifungal Potential

Derivatives like 3a–3l (1,3,4-thiadiazoles synthesized from N-(4-chlorophenyl)hydrazinecarbothioamide) show promise as antifungal agents, though specific data on the parent compound are absent .

Enzyme Inhibition

In maleimide derivatives, the 4-chlorophenyl group contributes to moderate inhibition of MGL, an enzyme linked to endocannabinoid metabolism. However, activity is comparable across halogen-substituted analogs, indicating that functional group placement (e.g., maleimide vs. thioamide) may outweigh halogen effects .

Structural Modifications and Activity Trends

Preparation Methods

Reaction Mechanism and Optimization

A Schlenk tube charged with thiobenzamide (0.5 mmol), 4-chloroiodobenzene (1.0 mmol), potassium carbonate (1.5 mmol), and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol) in anhydrous toluene undergoes stirring at 110°C for 48 hours under nitrogen. The base facilitates deprotonation of the thiobenzamide, while DMEDA acts as a ligand for in situ-generated copper nanoparticles.

Key Parameters:

-

Temperature : 110°C ensures sufficient energy for C–N bond formation without decomposing the thiocarbonyl group.

-

Solvent : Toluene’s high boiling point and inertness prevent side reactions.

-

Catalyst : Copper(I) iodide (5 mol%) enhances reaction efficiency.

Yield : 78–82% after silica gel chromatography.

| Reactant | Equivalents | Role |

|---|---|---|

| Thiobenzamide | 1.0 | Nucleophile |

| 4-Chloroiodobenzene | 2.0 | Electrophile |

| K₂CO₃ | 3.0 | Base |

| CuI | 0.05 | Catalyst |

Thionation of N-(4-Chlorophenyl)Benzamide Using Lawesson’s Reagent

Thionation converts pre-synthesized amides into thioamides. This two-step protocol first prepares N-(4-chlorophenyl)benzamide via established methods, followed by treatment with Lawesson’s reagent.

Synthesis of N-(4-Chlorophenyl)Benzamide

Following Huang et al.’s procedure, benzamide reacts with 4-chloroiodobenzene under conditions identical to Section 1.1, yielding the intermediate amide in 80% yield.

Thionation Process

The amide (1.0 mmol) and Lawesson’s reagent (0.55 mmol) reflux in tetrahydrofuran (THF) for 6 hours. The reagent selectively replaces the carbonyl oxygen with sulfur via a four-membered transition state.

Optimization Insights :

-

Stoichiometry : A 1:0.55 amide-to-reagent ratio minimizes side products.

-

Solvent : THF’s polarity facilitates reagent solubility.

Direct Thiocarboxylation Using Phosphorus Pentasulfide (P₄S₁₀)

This one-pot method avoids pre-forming the amide. Benzoyl chloride reacts with 4-chloroaniline in the presence of P₄S₁₀, a classic thionating agent.

Reaction Protocol

A mixture of benzoyl chloride (1.2 mmol), 4-chloroaniline (1.0 mmol), and P₄S₁₀ (0.6 mmol) in dry pyridine stirs at 85°C for 12 hours. P₄S₁₀ generates H₂S in situ, which converts the acyl chloride to a thioamide.

Critical Considerations :

-

Moisture Control : Anhydrous conditions prevent hydrolysis of P₄S₁₀.

-

Solvent : Pyridine neutralizes HCl, shifting the equilibrium toward product formation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | High regioselectivity | Long reaction time (48 h) | 78–82 |

| Lawesson’s Thionation | Mild conditions | Two-step process | 70–75 |

| P₄S₁₀ Direct Synthesis | One-pot protocol | Requires strict anhydrous conditions | 65–70 |

Scalability and Industrial Adaptations

Patent EP0115328B1 describes a scalable process for 4-chlorophenyl sulfonamides, offering insights into large-scale thioamide production. Key adaptations include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorophenyl)benzenecarbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiourea can react with (E)-N-(4-chlorophenyl)acrylamide derivatives in the presence of 40% KOH as a catalyst under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 0.5–1.0 eq. KOH), and reaction time (6–12 hours) to improve yields. Parallel monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and thioamide (-C=S) signals.

- LC-MS (ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 261.77 for C13H11ClN2S) and purity .

- FT-IR : Confirms N-H stretching (~3300 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .

Q. How can researchers design assays to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v), test concentrations (1–256 µg/mL), and compare with controls (e.g., ampicillin). Synergy studies with commercial antibiotics can resolve contradictory activity data .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the chlorophenyl and benzene rings (~45°) impacts steric effects. High-resolution data (≤0.8 Å) and twinning analysis (via PLATON) address structural contradictions .

Q. What strategies mitigate conflicting data in reaction yields during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product.

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR to optimize reaction pathways .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the thioamide sulfur, enabling nucleophilic substitutions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 (5 mol%), K2CO3, and DMF/H2O (3:1) at 80°C. Hammett plots correlate substituent σ values with reaction rates .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Model interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Relate substituent descriptors (logP, polar surface area) to inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.